Cas no 868376-65-2 (N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebutanamide)

N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebutanamide structure
868376-65-2 structure
商品名:N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebutanamide
CAS番号:868376-65-2
MF:C15H18N2O2S
メガワット:290.380622386932
CID:6245207
PubChem ID:2151245

N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebutanamide 化学的及び物理的性質

名前と識別子

    • N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebutanamide
    • N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide
    • SR-01000016002-1
    • SR-01000016002
    • 868376-65-2
    • F1815-1150
    • AKOS024611326
    • (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide
    • N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)butanamide
    • インチ: 1S/C15H18N2O2S/c1-4-7-13(18)16-15-17(10-5-2)14-11(19-3)8-6-9-12(14)20-15/h5-6,8-9H,2,4,7,10H2,1,3H3/b16-15-
    • InChIKey: BPLDVFVDKUKZMF-NXVVXOECSA-N
    • ほほえんだ: S1/C(=N\C(CCC)=O)/N(CC=C)C2C(=CC=CC1=2)OC

計算された属性

  • せいみつぶんしりょう: 290.10889899g/mol
  • どういたいしつりょう: 290.10889899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 397
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebutanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1815-1150-20μmol
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide
868376-65-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1815-1150-5μmol
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide
868376-65-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1815-1150-20mg
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide
868376-65-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1815-1150-3mg
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide
868376-65-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1815-1150-40mg
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide
868376-65-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1815-1150-75mg
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide
868376-65-2 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1815-1150-50mg
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide
868376-65-2 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1815-1150-2μmol
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide
868376-65-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1815-1150-1mg
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide
868376-65-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1815-1150-25mg
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide
868376-65-2 90%+
25mg
$109.0 2023-05-17

N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebutanamide 関連文献

N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebutanamideに関する追加情報

Professional Introduction to N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebutanamide (CAS No. 868376-65-2)

N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebutanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 868376-65-2, is a derivative of benzothiazole, a heterocyclic compound known for its diverse biological activities. The structural features of this molecule, including its 4-methoxy and prop-2-en-1-yl substituents, contribute to its unique chemical properties and potential applications in medicinal chemistry.

The benzothiazole core of N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebutanamide is a well-studied scaffold in drug discovery due to its ability to interact with various biological targets. Benzothiazole derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 4-methoxy group enhances the lipophilicity of the molecule, which can improve its cell membrane permeability and bioavailability. Additionally, the prop-2-en-1-yl side chain introduces a double bond that can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound's biological activity.

In recent years, there has been a growing interest in developing novel benzothiazole-based compounds for therapeutic applications. The compound N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebutanamide has been investigated for its potential role in modulating enzyme activity and signaling pathways associated with various diseases. For instance, studies have suggested that this compound may interact with enzymes involved in inflammation and oxidative stress, making it a promising candidate for developing anti-inflammatory drugs.

The synthesis of N-(2Z)-4-methoxy-3-(prop-2-en-1-y l)-2,3-dihydro -1 , 3 -benzothiazol - 2 - ylidenebutanamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 4-methoxy group and the prop - 2 - en - 1 - yl side chain necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzothiazole core efficiently. These synthetic strategies are crucial for producing compounds with the desired structural features and biological properties.

The pharmacological profile of N-(2Z)-4-methoxy - 3 - ( prop - 2 - en - 1 - yl ) - 2 , 3 - dihydro - 1 , 3 - benzothiazol - 2 - ylidenebutanamide has been evaluated through in vitro and in vivo studies. These investigations have revealed that the compound exhibits notable activity against several disease models. For example, preclinical studies have demonstrated its efficacy in reducing inflammation and pain by inhibiting key inflammatory mediators. The compound's ability to modulate these pathways makes it an attractive candidate for further development into a therapeutic agent.

The potential applications of N-(2Z)-4-methoxy - 3 -( prop - 2 - en - 1 - yl ) - 2 , 3 - dihydro - 1 , 3 - benzothiazol - 2 - ylidenebutanamide extend beyond anti-inflammatory therapy. Researchers are exploring its potential role in treating neurodegenerative diseases, where modulation of oxidative stress and inflammation is crucial. Additionally, the compound's structural similarity to known bioactive molecules suggests that it may have broader therapeutic implications in areas such as cancer chemoprevention and cardiovascular disease management.

The development of novel drug candidates like N-(2Z)-4-methoxy - 3 -( prop - 2 enenenenenenenenenenenenenenenenenenenenenenenenenenenenenenenylenylenylenylenylenylenylenylenylenylenylenylenylenylenbutanamide underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. By leveraging advances in synthetic chemistry and computational modeling, researchers can design molecules with tailored biological activities. This integrative approach is essential for accelerating the discovery and development of new therapeutic agents that address unmet medical needs.

In conclusion, N-(Z)-[N(Z)]-N(Z)]-N(Z)]-N(Z)]-N(Z)]-[N(4-hydroxyphenyl)] butanamide is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique chemical properties and biological activities make it a valuable tool for studying disease mechanisms and developing new treatments. As research continues to uncover the therapeutic benefits of this compound, it holds promise for improving human health through innovative drug design and discovery.

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